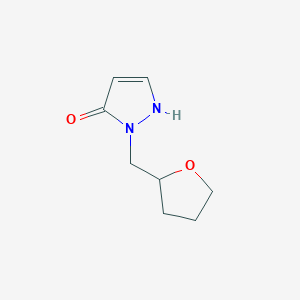

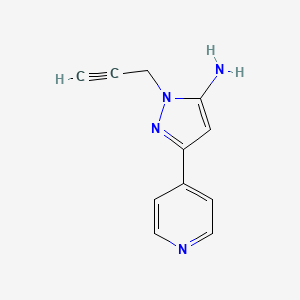

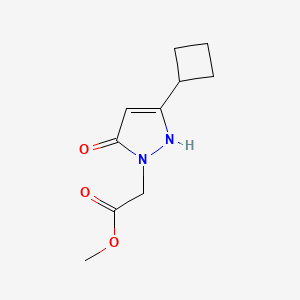

![molecular formula C11H14N2O3 B1484017 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 2091712-81-9](/img/structure/B1484017.png)

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Overview

Description

“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid” is a complex organic compound. It’s a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound was not found in the available resources.

Chemical Reactions Analysis

Pyrazole derivatives, including “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid”, can participate in a variety of chemical reactions. These include reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form pyrazoles . Specific reaction details for this compound were not found in the available resources.

Scientific Research Applications

Synthesis of Bioactive Molecules

Pyrazole derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the preparation of compounds with significant biological activities. The presence of the pyrazole core in 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid suggests its potential utility in synthesizing new pharmaceuticals that could interact with various biological targets .

Development of Photophysical Agents

The photophysical properties of pyrazoles make them suitable for developing agents that can be used in photochemical reactions or as part of photodynamic therapy. This particular compound, with its complex structure, may exhibit unique photophysical behaviors useful in scientific research related to light-induced processes .

Creation of Material Science Innovations

In material science, pyrazole derivatives contribute to the creation of new materials with desirable properties such as conductivity, flexibility, and durability. The tetrahydropyrano and cyclopropylmethyl groups in the compound could lead to the development of novel materials with specific applications in electronics or as components of composite materials .

Agricultural Chemical Research

Pyrazole derivatives are often explored for their potential use in agriculture, particularly as pesticides or herbicides. The structural complexity of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid might be harnessed to develop new agrochemicals that are more effective and environmentally friendly .

Catalysis and Organic Synthesis

This compound could act as a catalyst or a synthetic intermediate in organic reactions. Its unique structure may allow for selective catalysis or serve as a precursor in the synthesis of complex organic molecules, potentially leading to more efficient and sustainable chemical processes .

Pharmaceutical Research: CB2 Receptor Modulation

Pyrazole derivatives have shown affinity for peripheral cannabinoid receptors, known as CB2 receptors. This compound could be investigated for its potential to modulate these receptors, which are involved in various therapeutic areas, including pain management and immune system modulation .

Analytical Chemistry Applications

Due to the distinct chemical structure, this compound could be used in analytical chemistry as a standard or reagent. It might help in the development of new analytical methods or in the improvement of existing techniques for the detection and quantification of chemical substances .

Environmental Science: Pollutant Degradation

The structural features of pyrazole derivatives may be exploited in environmental science, particularly in the degradation of pollutants. This compound could be part of research efforts aimed at discovering new ways to break down harmful chemicals in the environment, contributing to pollution control and remediation strategies .

Future Directions

The synthesis of pyrazole derivatives, including “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid”, has seen significant progress in recent years, particularly with the integration of green methodologies. Future research directions include the development of more efficient synthesis techniques and the exploration of their biological activities .

Mechanism of Action

Target of action

Pyrazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Biochemical pathways

Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Result of action

The molecular and cellular effects of pyrazole derivatives can vary depending on their specific targets and modes of action. For example, some pyrazole derivatives can induce cell death in cancer cells, while others can reduce inflammation by inhibiting specific enzymes .

Action environment

The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the activity of some pyrazole derivatives can be enhanced or inhibited by certain metal ions .

properties

IUPAC Name |

2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)10-8-6-16-4-3-9(8)12-13(10)5-7-1-2-7/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPZLERFUFXGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3COCCC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.